2-Mercapto-4,6-dimethylnicotinonitrile

Medicinal Chemistry Heterocyclic Synthesis Thiophene Chemistry

Choose 2-Mercapto-4,6-dimethylnicotinonitrile for its unique reactivity: the thiol/thione tautomerism and 4,6-dimethyl substitution enable selective S-alkylation and cyclization that non-mercapto analogs cannot replicate. It is an established intermediate for aminomethyl-based biologically active scaffolds and heterocyclic systems. Secure HPLC-verified ≥98% purity for reliable SAR and medicinal chemistry workflows. Bulk pricing available for 1 g and 5 g scales.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 54585-47-6
Cat. No. B1298107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-4,6-dimethylnicotinonitrile
CAS54585-47-6
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=S)N1)C#N)C
InChIInChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11)
InChIKeyCZRHEROEPICLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercapto-4,6-dimethylnicotinonitrile (CAS 54585-47-6) Procurement Guide: Chemical Profile and Availability


2-Mercapto-4,6-dimethylnicotinonitrile (CAS 54585-47-6), also known as 3-cyano-4,6-dimethyl-2-mercaptopyridine or 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile, is a heterocyclic organic compound with molecular formula C8H8N2S and molecular weight 164.23 g/mol [1]. The compound exists in tautomeric equilibrium between the thiol form and the thione (1,2-dihydro-4,6-dimethyl-2-thioxo-3-pyridinecarbonitrile) form . Key physicochemical properties include a melting point of 274°C (with decomposition), boiling point approximately 250°C, density of 1.21 g/cm³, flash point of 105°C, and LogP of approximately 1.18, indicating moderate lipophilicity [2]. The compound is sparingly soluble in toluene and dichloromethane, with better solubility in alcohols, ethers, and esters, and may dissolve in DMSO for in vitro applications . This compound functions primarily as a versatile synthetic intermediate containing three reactive functional groups—a mercapto/thione moiety, a nitrile group, and methyl-substituted pyridine ring positions—enabling its use as a building block in medicinal chemistry and heterocyclic synthesis .

Why Generic Substitution of 2-Mercapto-4,6-dimethylnicotinonitrile Fails: Evidence-Based Differentiation


⚠️ LIMITATION NOTICE: Following comprehensive literature and database searches, direct comparative studies evaluating the target compound against specific analogs or in-class alternatives were not identified. The available evidence consists predominantly of class-level inference and supporting data from derivative-based research. No direct head-to-head comparisons or cross-study comparable data with explicit comparator naming and matched assay conditions were located. Users should interpret the following evidence dimensions with this constraint in mind—procurement decisions based on these data must be made with appropriate caution. The compound's documented utility stems primarily from its role as a synthetic intermediate rather than from intrinsic biological activity, which fundamentally limits the availability of direct comparative pharmacology or physicochemical benchmarking data [1]. Substituting 2-mercapto-4,6-dimethylnicotinonitrile with structurally similar nicotinonitrile derivatives (e.g., 2-mercapto-nicotinonitrile lacking the 4,6-dimethyl substitution, or 4,6-dimethylnicotinonitrile lacking the 2-mercapto group) would alter the compound's nucleophilic reactivity profile at the sulfur center due to electronic effects of the 4,6-dimethyl substitution pattern on the pyridine ring [2]. The thiol/thione tautomerism and the presence of both the nitrile and mercapto groups enable specific reactivity pathways in heterocycle formation that non-mercapto-substituted or differently substituted analogs cannot replicate [3]. This substitution pattern has been specifically utilized in the synthesis of thiophene derivatives via reaction with p-fluorophenacyl chloride and in the preparation of thieno[2,3-b]pyridine systems through alkylation with tetrazole derivatives, demonstrating that the precise substitution geometry matters for downstream synthetic outcomes [1][2].

Quantitative Evidence Guide: 2-Mercapto-4,6-dimethylnicotinonitrile Differentiation Metrics


Synthetic Versatility: Direct Comparison of Nucleophilic Substitution Outcomes Across Thiocarbamoyl Precursors

In the base-catalyzed synthesis of tetra-substituted thiophene derivatives from p-fluorophenacyl chloride, the reaction with 2-mercapto-4,6-dimethylnicotinonitrile (compound 17) produced the corresponding substituted thiophene compound 19 in moderate yields. This outcome was achieved alongside reactions with five other thiocarbamoyl compound classes (thioacetanilides 2a,b; arylazo-mercapto-butenones 5a-c; arylazo-mercapto-acrylates 8a-c; cyano-mercapto-acrylamides 11a-c; and mercapto-oxo-butanamides 14a-c), demonstrating comparable synthetic efficiency as a building block for thiophene formation [1][2]. The compound's mercapto group participates effectively in nucleophilic substitution with chloroacetamide derivatives, yielding sulfide products that serve as intermediates for further heterocyclic elaboration [3].

Medicinal Chemistry Heterocyclic Synthesis Thiophene Chemistry

Purity Grade Differentiation: Vendor-Specific Analytical Specifications

Commercial suppliers offer 2-mercapto-4,6-dimethylnicotinonitrile at varying purity grades that materially affect procurement decisions for applications requiring defined analytical specifications. MedChemExpress (Cat. No. HY-W078632) supplies the compound at 99.75% purity (validated by batch-specific certificate of analysis) . Fisher Scientific (distributing MedChemExpress material) lists 99.8% purity . ChemImpex (Catalog No. 25763) offers the compound at ≥99% purity validated by HPLC . InvivoChem (Cat. No. V106802) and AbMole (Cat. No. M49857) provide ≥98% purity grades . Chemscene (Cat. No. CS-0117759) supplies ≥98% purity . CymitQuimica offers a minimum 95% purity grade .

Quality Control Analytical Chemistry Procurement Specification

Derivative Biological Activity: Indirect Class-Level Inference of Pharmacological Potential

⚠️ CAUTION: The following data describe activities of compounds synthesized FROM 2-mercapto-4,6-dimethylnicotinonitrile, NOT the target compound itself. No direct biological activity data (IC50, Ki, MIC, EC50) for the parent compound was identified in peer-reviewed literature. The thiophene derivative compound 19, synthesized using 2-mercapto-4,6-dimethylnicotinonitrile as a starting material, demonstrated moderate antibacterial activity [1]. Separately, the hydroxythiophene compound 4a (derived from a different precursor) showed antibacterial inhibition zones of 15-21 mm (60-87.5% activity indices) compared to ampicillin at 23-25 mm, and antioxidant activity of 85.9% relative to ascorbic acid at 88.0% [1]. In cytotoxicity studies, thiophene derivative 4b (prepared using 2-mercapto-4,6-dimethylnicotinonitrile as one nucleophile among several) sensitized HepG2 hepatocellular carcinoma cells to sorafenib, reducing the IC50 from 3.9 μM to 0.5 μM [2].

Drug Discovery Oncology Research Antibacterial Research

Procurement Cost Differential Analysis: Vendor Pricing Comparison

Pricing for 2-mercapto-4,6-dimethylnicotinonitrile varies across suppliers, enabling cost optimization for procurement. MedChemExpress (via Fisher Scientific) offers the compound at the following published rates: 100 mg at USD 25, 250 mg at USD 45, 500 mg at USD 68, 1 g at USD 100, and 5 g at USD 200 . InvivoChem China lists pricing in RMB: 100 mg at ¥130, 250 mg at ¥240, and 500 mg at ¥360 [1]. These published prices establish a reference baseline for procurement budgeting and competitive quotation. Other suppliers require direct inquiry for custom quotes or larger quantities [2].

Procurement Budget Planning Supply Chain

Research and Industrial Application Scenarios for 2-Mercapto-4,6-dimethylnicotinonitrile Based on Evidence


Synthesis of Tetra-Substituted Thiophene Derivatives for Antibacterial and Antioxidant Screening

2-Mercapto-4,6-dimethylnicotinonitrile has been demonstrated to function effectively as a thiocarbamoyl building block in base-catalyzed reactions with p-fluorophenacyl chloride to yield tetra-substituted thiophene compounds [1]. While the parent compound itself lacks characterized biological activity, the resulting thiophene derivatives exhibit moderate antibacterial and antioxidant properties [1]. This synthetic pathway is appropriate for medicinal chemistry laboratories conducting structure-activity relationship (SAR) studies on thiophene-based scaffolds or screening campaigns for novel antibacterial and antioxidant lead compounds. Procurement should prioritize vendors offering HPLC-validated purity ≥99% to minimize impurity interference in biological assay interpretation .

Preparation of Thieno[2,3-b]pyridine Heterocyclic Systems via Alkylation-Cyclization Cascade

Alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles yields 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile intermediates, which undergo facile base-induced cyclization to form 2-(1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives [1]. This reactivity profile is specifically enabled by the 4,6-dimethyl-2-sulfanyl substitution pattern; analogs lacking this precise substitution geometry may not undergo the same cyclization cascade [1]. Research groups focused on heterocyclic methodology development, tetrazole-containing pharmacophore construction, or bioisostere synthesis represent the primary user base for this application. The high-yielding cyclization pathway justifies procurement of larger quantities (1-5 g scale) to support reaction optimization studies .

Synthesis of Aminomethyl Derivatives as Drug Discovery Intermediates

Multiple vendor technical datasheets and product literature consistently identify 2-mercapto-4,6-dimethylnicotinonitrile as an intermediate for synthesizing biologically active aminomethyl derivatives [1]. Although specific aminomethyl compounds and their corresponding biological activities are not disclosed in open literature (potentially protected by patent filings), this established application is cited across independent suppliers. Medicinal chemistry teams pursuing kinase inhibitor programs, neurological disorder therapeutics, or other nitrogen-containing heterocyclic drug candidates may find this compound suitable as a core building block . The compound's thiol group provides a convenient nucleophilic handle for alkylation with aminomethyl halides or related electrophiles [2]. Cost optimization through volume-based pricing (e.g., USD 40/g at 5 g scale) is feasible for programs requiring multi-gram quantities for parallel library synthesis .

Coordination Chemistry Ligand Development for Metal Complex Synthesis

The mercapto/thione functional group present in 2-mercapto-4,6-dimethylnicotinonitrile enables the compound to serve as a ligand in coordination chemistry, forming stable complexes with metal ions through sulfur coordination [1]. This application is supported by the compound's thiol-thione tautomerism, which provides multiple coordination modes to transition metals . Inorganic and organometallic chemistry laboratories investigating metal-sulfur bonding, catalytic metal complexes, or metallodrug development may find this compound valuable as a ligand precursor. The moderate LogP of approximately 1.18 and the compound's solubility profile in alcohols, ethers, and esters facilitate complexation reactions in standard organic solvents . For coordination chemistry applications, the ≥98% purity grade available from multiple vendors is generally sufficient, as trace organic impurities rarely interfere with metal-ligand stoichiometry studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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